molecular formula C19H14ClFN4O B2389846 6-(2-chloro-6-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 942008-77-7

6-(2-chloro-6-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B2389846
CAS RN: 942008-77-7
M. Wt: 368.8
InChI Key: HRZVVZTWMWTWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-chloro-6-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C19H14ClFN4O and its molecular weight is 368.8. The purity is usually 95%.
BenchChem offers high-quality 6-(2-chloro-6-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-chloro-6-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

6-Fluorobenzo[b]pyran and its derivatives, including compounds structurally related to 6-(2-chloro-6-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, have been studied for their anticancer properties. These compounds have shown significant activity against various human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations, suggesting potential as anticancer agents (Hammam et al., 2005).

GPR39 Agonists

Research has identified kinase inhibitors structurally similar to 6-(2-chloro-6-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one as novel GPR39 agonists. These agonists display allosteric modulation by zinc, suggesting potential roles in modulating G protein–coupled receptors, which can be relevant in various physiological and pathological processes (Sato et al., 2016).

Anticonvulsant Activity

Compounds with structural similarities to 6-(2-chloro-6-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one have been explored for their anticonvulsant properties. These studies reveal that certain analogs demonstrate moderate activity against seizures, highlighting their potential in anticonvulsant drug development (Kelley et al., 1995).

Anti-Inflammatory and Analgesic Activities

Research has been conducted on derivatives of 6-fluorobenzyl compounds, similar to the chemical , for their anti-inflammatory and analgesic activities. These compounds have shown notable efficacy in reducing inflammation and pain in animal models, suggesting potential for therapeutic applications in these areas (Khalifa & Abdelbaky, 2008).

Photophysical Properties

Studies on the photophysical properties of 2-pyrazoline derivatives, related to the compound of interest, have indicated potential applications in material science. These compounds exhibit unique absorption and fluorescence spectra, which can be useful in the development of optical materials and sensors (Singh et al., 2012).

properties

IUPAC Name

6-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4O/c1-12-14-10-22-25(13-6-3-2-4-7-13)18(14)19(26)24(23-12)11-15-16(20)8-5-9-17(15)21/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZVVZTWMWTWLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-chloro-6-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

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